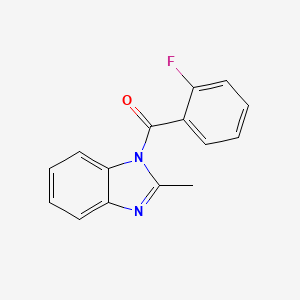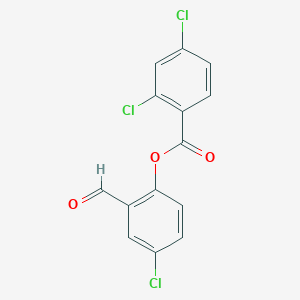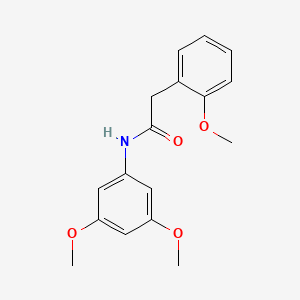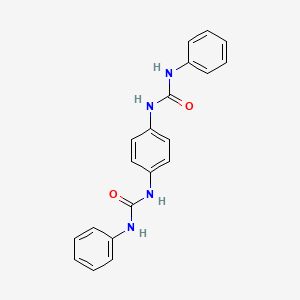
2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione, also known as BFID, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindole-1,3(2H)-dione derivatives, which have been studied extensively for their diverse biological activities.
作用機序
The mechanism of action of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has low toxicity and does not cause any significant adverse effects on normal cells. 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been shown to have a high affinity for cancer cells, making it a potential candidate for targeted cancer therapy. 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is its ease of synthesis, which makes it readily available for research purposes. 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is its low solubility in aqueous solutions, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel derivatives of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione with enhanced anticancer activity and solubility. Another area of interest is the investigation of the potential applications of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione in material science and organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione and its potential applications in the treatment of inflammatory diseases.
合成法
The synthesis of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can be achieved through several methods, including the reaction of 4-bromoaniline with 5-fluoroisatoic anhydride in the presence of a catalyst. Another method involves the reaction of 4-bromobenzaldehyde with 5-fluoroisatoic acid in the presence of a base. These methods have been optimized to obtain high yields of 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione with good purity.
科学的研究の応用
2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In organic electronics, 2-(4-bromophenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been used as an electron acceptor in the design of organic solar cells.
特性
IUPAC Name |
2-(4-bromophenyl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVAVHFKNATWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
![4-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5790948.png)
![2-benzyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5790951.png)

![N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5790970.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)

![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)




![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)